

# TG-100435: A Tale of Two Targets in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG-100435 |           |
| Cat. No.:            | B10853445 | Get Quote |

An In-depth Technical Guide on the Evolving Role of **TG-100435** from a Multi-Targeted Kinase Inhibitor to a Precision FGFR3-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Once a compound of interest for its broad-spectrum kinase inhibition, **TG-100435** has undergone a significant evolution in the landscape of cancer research. Initially characterized as a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged under the aliases LOXO-435 and LY3866288 as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive overview of **TG-100435**, detailing its preclinical and clinical data, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

# From Broad-Spectrum to Precision Targeting: The Story of TG-100435

**TG-100435** was first identified as a small molecule inhibitor with a notable inhibitory profile against a range of protein tyrosine kinases. Subsequent research and development efforts, however, have repositioned the compound, now primarily known as LOXO-435, as a next-generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology towards the development of precision medicines that target specific genetic alterations driving tumor growth.



Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a highly selective FGFR3 inhibitor like LOXO-435 aims to provide a more targeted and potentially less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side effects.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with **TG-100435** in both its initial characterization and its current form as a selective FGFR3 inhibitor.

Table 1: TG-100435 Multi-Targeted Kinase Inhibition Profile

| Target Kinase                                          | Inhibition Constant (Ki) |
|--------------------------------------------------------|--------------------------|
| Src Family Kinases (Src, Lyn, Yes, Lck), Abl,<br>EphB4 | 13 - 64 nM[1][2]         |

Note: Specific individual Ki values for each kinase within this range are not publicly available in the reviewed literature.

# Table 2: Preclinical Selectivity and Potency of LOXO-435 (Formerly TG-100435) as an FGFR3 Inhibitor



| Assay Type                      | Cell Line                           | Target                                           | IC50 (nM) | Selectivity vs.<br>FGFR1 |
|---------------------------------|-------------------------------------|--------------------------------------------------|-----------|--------------------------|
| FGFR Phosphorylation Inhibition | HEK293                              | FGFR3 S249C                                      | 3.1       | >56-fold[3]              |
| FGFR Phosphorylation Inhibition | HEK293                              | FGFR3<br>S249C/V555M<br>(Gatekeeper<br>Mutation) | 5.0       | Not specified            |
| FGFR Phosphorylation Inhibition | HEK293                              | FGFR1                                            | 174.5     | -                        |
| FGFR Phosphorylation Inhibition | HEK293                              | FGFR2                                            | 90.7      | Not specified            |
| Cell Growth Inhibition          | NIH3T3                              | Engineered to<br>express FGFR3<br>S249C          | 12.2      | Not specified            |
| Cell Growth Inhibition          | NIH3T3                              | Engineered to<br>express FGFR3<br>S249C/V555M    | 22.9      | Not specified            |
| Cell Growth<br>Inhibition       | RT112 (FGFR3-<br>TACC3 fusion)      | FGFR3                                            | 15.1      | Not specified            |
| Cell Growth Inhibition          | UMUC14<br>(FGFR3 S249C<br>mutation) | FGFR3                                            | 12.6      | Not specified            |
| Cell Growth<br>Inhibition       | DMS114<br>(FGFR1<br>amplification)  | FGFR1                                            | 4712.6    | >374-fold                |





# Table 3: Summary of Initial Clinical Data from the FORAGER-1 Phase 1 Trial of LOXO-435 (LY3866288) in Patients with FGFR3-Altered Advanced Solid Tumors

| Parameter                                                                                            | Data                 |  |  |
|------------------------------------------------------------------------------------------------------|----------------------|--|--|
| Patient Demographics (N=101)                                                                         |                      |  |  |
| Median Age (range)                                                                                   | 67 years (26-93)[4]  |  |  |
| ECOG Performance Status 1                                                                            | 69%[4]               |  |  |
| Metastatic Urothelial Carcinoma (mUC)                                                                | 70%[4]               |  |  |
| Median Prior Lines of Therapy (range)                                                                | 3 (1-9)[4]           |  |  |
| Prior FGFR Inhibitor Treatment                                                                       | 23%[4]               |  |  |
| Objective Response Rate (ORR) in mUC Patients with Activating Mutation/Fusion (dosed at ≥200 mg BID) |                      |  |  |
| Overall                                                                                              | 42% (14/33)[4]       |  |  |
| Previously Treated with an FGFR Inhibitor                                                            | 45% (5/11)[4]        |  |  |
| Common Treatment-Emergent Adverse Events (TEAEs) at Doses ≥200 mg BID                                |                      |  |  |
| Diarrhea                                                                                             | 67%[4]               |  |  |
| Hyperphosphatemia                                                                                    | 28%[4]               |  |  |
| Fatigue                                                                                              | 23%[4]               |  |  |
| Increased ALT                                                                                        | 22%[4]               |  |  |
| Increased AST                                                                                        | 22%[4]               |  |  |
| Most TEAEs (68%) were Grade 1/2                                                                      | [4]                  |  |  |
| Low Incidence (<5%) of TEAEs associated with pan-FGFR inhibitors                                     |                      |  |  |
| Retinopathy, Onycholysis, Hand-foot syndrome                                                         | ≤5% and low grade[4] |  |  |



# **Signaling Pathways and Mechanisms of Action**

**TG-100435**/LOXO-435 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

## **Src Family Kinase and Abl Kinase Inhibition**

As initially characterized, **TG-100435** targets multiple non-receptor tyrosine kinases, including Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and their aberrant activation is a hallmark of many cancers.



Click to download full resolution via product page

Caption: **TG-100435**'s initial multi-targeted activity against Src and Abl kinases.

### **Selective FGFR3 Inhibition**



## Foundational & Exploratory

Check Availability & Pricing

The primary mechanism of action for LOXO-435 in its current clinical development is the selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this pathway is constitutively active.





FGFR3 Signaling Pathway and Inhibition by LOXO-435

Click to download full resolution via product page

Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of kinase inhibitors like **TG-100435**.

# In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.





Click to download full resolution via product page



Caption: A generalized workflow for determining the inhibitory activity of a compound against a specific kinase.

### Detailed Methodology:

- Plate Preparation: In a 96- or 384-well plate, add the purified recombinant kinase enzyme to a buffer solution containing cofactors such as MgCl2 and MnCl2.
- Compound Addition: Add serial dilutions of TG-100435 to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
- Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [γ-<sup>33</sup>P]ATP, or in a system with a fluorescent readout).
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).
- Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the signal is read on a plate reader.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

# Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)



This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cells.





#### Click to download full resolution via product page

Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer cells.

#### **Detailed Methodology:**

- Cell Seeding: Cancer cells with and without the target genetic alteration (e.g., FGFR3 mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of LOXO-435. Control wells receive vehicle (e.g., DMSO) only.
- Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: The plates are incubated for an additional 2-4 hours, during which
  viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple
  formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The
  percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50
  value is determined by plotting cell viability against the logarithm of the compound
  concentration and fitting the data to a sigmoidal dose-response curve.

### In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.





Click to download full resolution via product page

Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.



### **Detailed Methodology:**

- Cell Implantation: A suspension of human cancer cells harboring the desired genetic alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Once tumors reach the desired size, the mice are randomized into treatment and control (vehicle) groups.
- Drug Administration: LOXO-435 is administered to the treatment group, typically orally, at one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group receives the vehicle on the same schedule.
- Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
- Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or after a specific duration of treatment.
- Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the
  treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and
  tumor regression. Statistical analysis is performed to determine the significance of the
  observed effects.

# **Future Directions and Conclusion**

The journey of **TG-100435** from a multi-targeted kinase inhibitor to the highly selective FGFR3 inhibitor LOXO-435 exemplifies the evolution of targeted cancer therapy. The promising preliminary data from the FORAGER-1 trial suggest that LOXO-435 has the potential to be a valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial carcinoma. Its high selectivity may translate into a more favorable safety profile compared to less specific FGFR inhibitors.



Future research will focus on the outcomes of the ongoing and future clinical trials to fully establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with other anti-cancer agents. Further preclinical studies may also explore mechanisms of resistance to LOXO-435 and strategies to overcome them. The continued investigation of this compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase 1 study of LY3866288 (LOXO-435), a potent, highly isoform-selective FGFR3 inhibitor (FGFR3i) in advanced solid tumors with <em>FGFR3
   </em>alterations: Initial results from FORAGER-1. ASCO [asco.org]
- To cite this document: BenchChem. [TG-100435: A Tale of Two Targets in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853445#tg-100435-and-its-role-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com